molecular formula C18H24N2O4 B11176937 N,N'-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide

N,N'-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide

Cat. No.: B11176937
M. Wt: 332.4 g/mol
InChI Key: SJOFFSGLQIVAFL-UHFFFAOYSA-N
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Description

N1,N3-BIS[(OXOLAN-2-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is a compound known for its unique chemical structure and properties. It is used in various scientific research fields and has applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[(OXOLAN-2-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[(OXOLAN-2-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1,N3-BIS[(OXOLAN-2-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N1,N3-BIS[(OXOLAN-2-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-tricarboxamide: Known for its self-assembly properties.

    N1,N3-bis[(oxolan-2-yl)methyl]benzene-1,3,5-tricarboxamide: Similar structure but with an additional carboxamide group.

Uniqueness

N1,N3-BIS[(OXOLAN-2-YL)METHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of oxolan-2-yl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C18H24N2O4/c21-17(19-11-15-6-2-8-23-15)13-4-1-5-14(10-13)18(22)20-12-16-7-3-9-24-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2,(H,19,21)(H,20,22)

InChI Key

SJOFFSGLQIVAFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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